![molecular formula C13H11Cl2NO B13679994 2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
2,4-Dichloro-6-[(phenylamino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-6-[(phenylamino)methyl]phenol is an organic compound with the molecular formula C13H11Cl2NO It is a chlorinated phenol derivative, known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(phenylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the phenylamino methyl group. The general reaction scheme is as follows:
2,4-Dichlorophenol+Aniline+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-6-[(phenylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,4-Dichloro-6-[(phenylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism by which 2,4-Dichloro-6-[(phenylamino)methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to alterations in their activity. The exact pathways and molecular targets are subjects of ongoing research, but it is known that the compound can modulate biochemical processes through its chemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloro-6-[(4-chlorophenyl)imino]methylphenol
- 2,4-Dichloro-6-[(3-methoxyphenyl)imino]methylphenol
Uniqueness
2,4-Dichloro-6-[(phenylamino)methyl]phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11Cl2NO |
|---|---|
Poids moléculaire |
268.13 g/mol |
Nom IUPAC |
2-(anilinomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-7,16-17H,8H2 |
Clé InChI |
RPQIKHYWFFZVIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


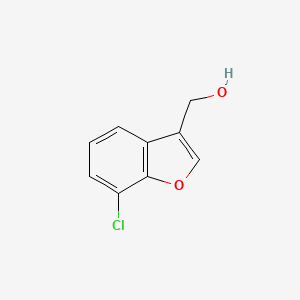
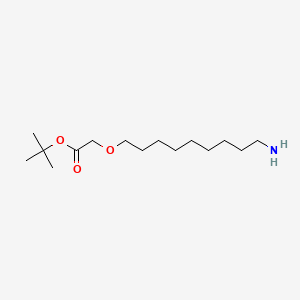
![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
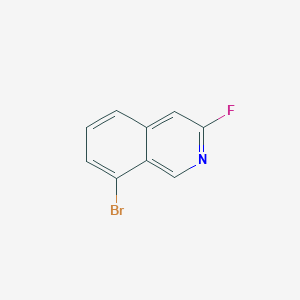
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)

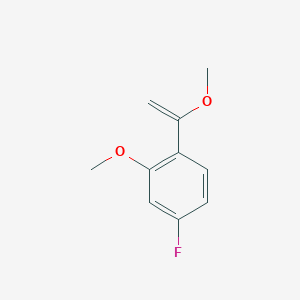

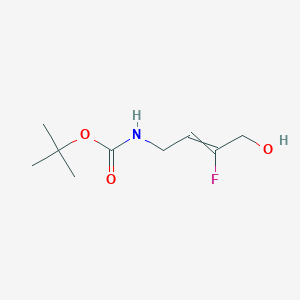
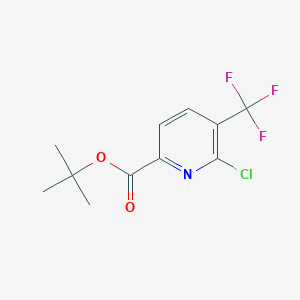
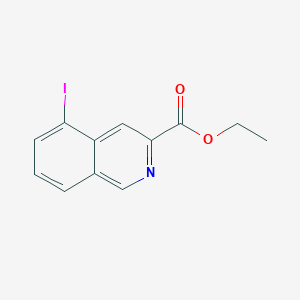
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)

methanone](/img/structure/B13679975.png)
